molecular formula C21H22N2O5 B13398179 Fmoc-|A-Ala-Ala-OH

Fmoc-|A-Ala-Ala-OH

Cat. No.: B13398179
M. Wt: 382.4 g/mol
InChI Key: OMHMKKLOQFHZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-|A-Ala-Ala-OH, also known as Fmoc-L-alanyl-L-alanine, is a compound used primarily in the field of peptide synthesis. It consists of two L-alanine molecules linked together by a peptide bond, with a fluorenylmethoxycarbonyl (Fmoc) group attached to the N-terminal amino acid. This Fmoc group provides stability and protection during peptide synthesis, allowing for the stepwise elongation of peptide chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-|A-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS). In this method, the peptide chain is assembled step by step on an insoluble resin support. The Fmoc group is used as a temporary protecting group for the N-terminus, which can be cleaved by secondary amines such as piperidine . The peptide is then removed from the resin by treatment with trifluoroacetic acid (TFA), yielding the crude linear peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Mechanism of Action

The mechanism of action of Fmoc-|A-Ala-Ala-OH involves the temporary masking of the N-terminal amino group with the Fmoc group. This prevents unwanted side reactions during peptide assembly. The Fmoc group can be easily removed, exposing the free amino group for further reactions, allowing for the stepwise elongation of the peptide chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-|A-Ala-Ala-OH is unique due to its structure, consisting of two alanine molecules linked by a peptide bond. This provides flexibility and stability during peptide synthesis, making it a valuable reagent in the field of proteomics .

Biological Activity

Fmoc-|A-Ala-Ala-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-alanine-L-alanine, is a dipeptide derivative commonly used in peptide synthesis. This compound exhibits significant biological activity, particularly in the context of drug development and therapeutic applications. This article delves into its biological properties, applications, and relevant research findings.

  • Molecular Formula : C21H22N2O5
  • Molecular Weight : 382.41 g/mol
  • CAS Number : 87512-31-0
  • Purity : ≥98%

Applications in Peptide Synthesis

This compound plays a crucial role in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and coupling reactions, facilitating the construction of complex peptides.

Key Applications:

  • Peptide Synthesis : Utilized as a building block for various peptides.
  • Drug Development : Investigated for its potential in creating therapeutic agents against various diseases.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its involvement in various biochemical pathways and potential therapeutic applications.

1. Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against specific bacterial strains. Research indicates that modifications of alanine residues can enhance the efficacy of peptide antibiotics.

2. Cancer Research

Studies have shown that peptides containing alanine residues can influence cancer cell proliferation and apoptosis. The specific incorporation of this compound into peptide sequences has been linked to enhanced cytotoxicity against cancer cells.

3. Immunological Applications

Research suggests that this compound can be utilized in the design of immunogenic peptides for vaccine development. The dipeptide's structure allows it to elicit a robust immune response.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in biological research:

StudyFindings
Investigated the role of Fmoc-
Explored the use of alanine-rich peptides in cancer therapy, showing that Fmoc-
Analyzed immunogenic properties, indicating that peptides incorporating Fmoc-

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid

InChI

InChI=1S/C21H22N2O5/c1-13(20(25)26)23-19(24)10-11-22-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)

InChI Key

OMHMKKLOQFHZAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.